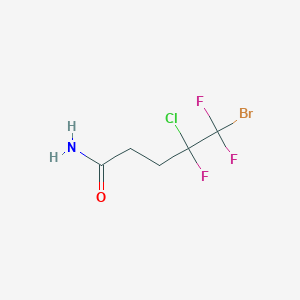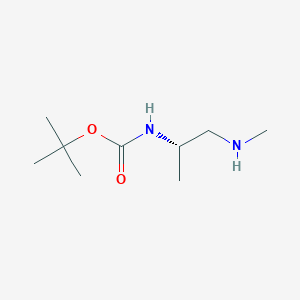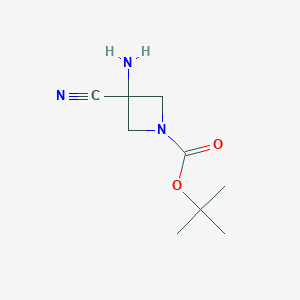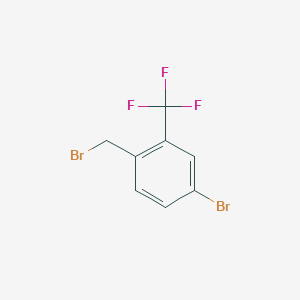
4-溴-1-(溴甲基)-2-(三氟甲基)苯
概述
描述
4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene, also known as 4-Bromobenzotrifluoride (BBTF), is an organobromine compound that is widely used in a variety of scientific applications. It is a colorless liquid with a pungent odor and is soluble in polar organic solvents. BBTF has many unique properties, including a high boiling point and low volatility, which make it a useful compound for various scientific research applications.
科学研究应用
结构分析和相互作用
4-溴-1-(溴甲基)-2-(三氟甲基)苯及其衍生物已广泛研究其结构特性。对溴和溴甲基取代苯的X射线结构测定,包括类似化合物,揭示了Br···Br、C–H···Br、C–Br···Br和C–Br···π等相互作用的见解。这些研究有助于理解各种苯衍生物中的分子堆积模式,突出了卤素相互作用在确定分子结构中的重要性 (Jones, Kuś, & Dix, 2012)。
有机金属合成
这种化合物作为有机金属合成的多功能起始物质。从1,3-双(氟甲基)苯合成1-溴-3,5-双(三氟甲基)苯,展示了通过苯基镁、-锂和-铜中间体创造合成有用反应的实用性 (Porwisiak & Schlosser, 1996)。
荧光性质
已探索了4-溴-1-(溴甲基)-2-(三氟甲基)苯衍生物的荧光性质。例如,使用与4-溴-1-(溴甲基)-2-(三氟甲基)苯密切相关的前体合成的1-溴-4-(2,2-二苯基乙烯)苯,在溶液和固态中展示出独特的光致发光性质。这类化合物表现出聚集诱导发光(AIE)特性,在发光材料和传感器领域具有重要意义 (Zuo-qi, 2015)。
化学反应中的位点选择性
该化合物在理解化学反应的位点选择性方面发挥作用。已研究了溴(三氟甲基)苯的金属化,包括类似化合物,以建立可选的位点选择性。这些研究提供了关于化学反应中位置模糊性的见解,有助于开发更有效的合成途径 (Mongin, Desponds, & Schlosser, 1996)。
化学反应中的立体效应
如4-溴-1-(溴甲基)-2-(三氟甲基)苯中所含的三氟甲基基团已被研究其在化学反应中拥挤传播的作用。对这一方面的研究有助于更好地理解立体效应如何影响化学过程,特别是在有机金属化学中 (Schlosser et al., 2006)。
属性
IUPAC Name |
4-bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIYLQNLZYNVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697373 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335013-18-8 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1524596.png)
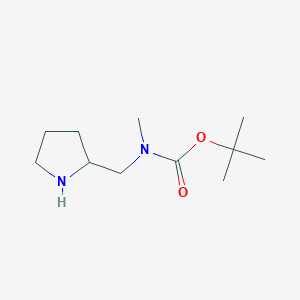

![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)


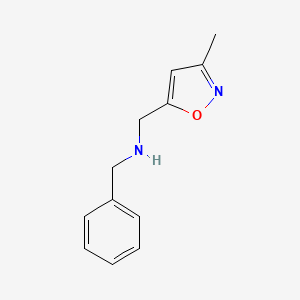

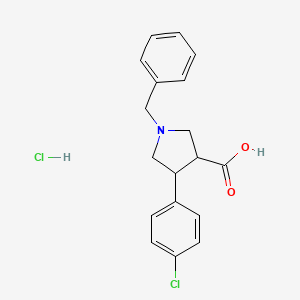
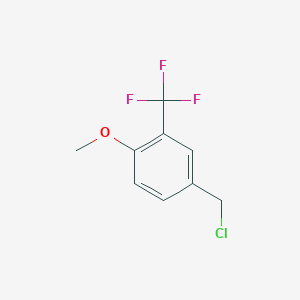
![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)
